molecular formula C13H15N5 B2626607 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine CAS No. 1219548-13-6

5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2626607
CAS No.: 1219548-13-6
M. Wt: 241.298
InChI Key: CGEIKMTZUHUAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(1H-Indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory use only. This molecule features a hybrid structure incorporating both an indole and a 1,2,4-triazole ring system, two pharmacophores known for their diverse biological activities. The indole scaffold is a privileged structure in drug discovery, commonly found in molecules that interact with neurological targets . The 1,2,4-triazole ring is a versatile heterocycle known to improve physicochemical properties, binding affinity, and pharmacokinetic profiles of lead compounds . It can act as an amide bioisostere, contributing to the molecule's ability to form key hydrogen bonds with enzymatic targets. Compounds bearing indole-triazole architectures, particularly those with a propyl linker, have been investigated as selective agonists for serotonin receptors such as 5-HT1D, showing potential in early-stage research for neurological conditions . Furthermore, the 1,2,4-triazole core is a well-established scaffold in the development of antifungal agents, often functioning through the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . The presence of the amine group on the triazole ring offers a handle for further chemical modification, making this compound a valuable building block for constructing libraries of derivatives for structure-activity relationship (SAR) studies. This product is provided for research purposes in chemical biology, hit-to-lead optimization, and investigative pharmacology. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c14-13-16-12(17-18-13)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8,15H,3-4,7H2,(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIKMTZUHUAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1H-indole and triazole exhibit promising anticancer properties. For instance, compounds similar to 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies suggest that the triazole ring enhances the interaction with biological targets involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to disrupt microbial cell function, making it a candidate for developing new antibiotics. Research has shown that modifications to the indole and triazole components can enhance this activity .

CNS Activity

Compounds containing indole and triazole structures have been studied for their effects on the central nervous system. There is evidence suggesting that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of similar triazole derivatives in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating disorders like Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving the coupling of indole derivatives with triazole precursors. Recent studies have proposed efficient synthetic routes that utilize microwave-assisted reactions to enhance yield and purity .

Derivative Studies

Numerous derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). For example, modifications at the propyl chain or variations in the indole structure have led to compounds with improved potency against specific biological targets .

ApplicationActivity TypeReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial function
CNS ActivityNeurotransmitter modulation
NeuroprotectionReduction of oxidative stress

Mechanism of Action

The mechanism of action of 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (5-position) Molecular Formula Molecular Weight Key Features/Applications Evidence ID
5-(3-(1H-Indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine Indol-3-ylpropyl C₁₃H₁₄N₆ 254.30 Potential CNS activity due to indole moiety; high lipophilicity
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-Bromophenyl C₈H₇BrN₄ 239.08 Halogenation enhances stability; possible kinase inhibition
5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-amine Thiophen-2-yl C₆H₆N₄S 166.20 Sulfur atom improves solubility; antimicrobial applications
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine 4-Methylpiperazinyl C₇H₁₃N₇ 195.22 Piperazine adds basicity; potential antipsychotic activity
5-Tert-Butyl-4H-1,2,4-triazol-3-amine Tert-butyl C₆H₁₂N₄ 140.19 High lipophilicity; agrochemical applications
3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-amine Isopropyl, methyl C₆H₁₂N₄ 140.19 Alkyl groups enhance metabolic stability

Structural and Functional Insights

  • Indol-3-ylpropyl () and tert-butyl () groups increase steric bulk, affecting target selectivity.
  • Solubility and Bioavailability :
    • Piperazine derivatives () exhibit improved aqueous solubility due to basic nitrogen atoms, contrasting with the lipophilic indole and tert-butyl analogs.
    • Thiophene-containing compounds () benefit from sulfur's polarizability, balancing solubility and membrane permeability.

Biological Activity

5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, providing a comprehensive overview based on recent studies.

Molecular Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol

The structure features an indole moiety linked to a triazole ring, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study synthesized various substituted triazole derivatives and assessed their effects on Bcl-2 expressing cancer cell lines. The results indicated that certain derivatives exhibited sub-micromolar IC50 values, suggesting potent activity against cancer cells by inhibiting the Bcl-2 protein, a key regulator of apoptosis in cancer .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundIC50 (µM)Target ProteinReference
Nitrobenzyl analogue 6c<0.5Bcl-2
Indole derivative0.8Bcl-xL
Control compound>10-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated moderate to good activity against various pathogens including Escherichia coli and Staphylococcus aureus. The presence of the indole and triazole rings appears to enhance its interaction with microbial targets .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

The anticancer mechanism is primarily attributed to the inhibition of anti-apoptotic proteins like Bcl-2. This leads to increased apoptosis in cancer cells, thereby reducing tumor viability. For antimicrobial activity, the exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Indole-Triazole Derivatives

A comprehensive study investigated a series of indole-triazole derivatives for their biological activities. Among these, the compound was noted for its selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells . The study concluded that modifications in the indole and triazole moieties could enhance biological activity.

Clinical Relevance

While preclinical studies show promise, further clinical trials are necessary to establish the therapeutic potential of this compound in oncology and infectious diseases. The synthesis of analogs with improved solubility and bioavailability could enhance its application in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-(3-(1H-indol-3-yl)propyl)-1H-1,2,4-triazol-3-amine, and how can reaction parameters be optimized?

  • Methodological Answer : Two complementary synthetic routes are recommended:

  • Route 1 : Condensation of indole-3-propyl derivatives with aminoguanidine hydrochloride in the presence of succinic anhydride, followed by cyclization under acidic conditions .
  • Route 2 : Coupling of pre-synthesized 1,2,4-triazole-3-amine derivatives with indole-containing alkyl halides via nucleophilic substitution.
  • Critical Parameters : Reaction temperature (80–100°C), pH control during cyclization (pH 4–6), and solvent polarity (e.g., DMF or ethanol) significantly influence yield. Monitor intermediates via TLC and optimize stoichiometry to avoid byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the indole NH (δ 10.2–11.5 ppm), triazole protons (δ 7.8–8.3 ppm), and propyl chain (δ 2.5–3.1 ppm). Compare with reference data for analogous triazole-indole hybrids .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm purity (>95%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z 282.3 .

Advanced Research Questions

Q. How can tautomeric equilibria between 1,2,4-triazole-3-amine and alternative tautomers be experimentally resolved?

  • Methodological Answer :

  • X-ray Crystallography : Determine the dominant tautomer in the solid state. For example, in similar triazole derivatives, the 1H-1,2,4-triazol-3-amine tautomer is stabilized by intramolecular hydrogen bonds (N–H···N), with dihedral angles <5° between aromatic planes . Use SHELX for structure refinement and ORTEP-3 for visualization .
  • DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., at B3LYP/6-311+G(d,p)) to identify tautomeric preferences in solution .

Q. What strategies can address contradictions in crystallographic data between different studies of triazole-indole hybrids?

  • Methodological Answer :

  • Data Validation : Cross-check unit cell parameters (e.g., monoclinic P21/c symmetry, a = 17.817 Å, β = 113.6°) against the Cambridge Structural Database .
  • Refinement Protocols : Use SHELXL with high-resolution data (≤0.8 Å) and anisotropic displacement parameters for non-H atoms. Discrepancies in bond lengths (>0.02 Å) may indicate unresolved disorder .
  • Twinned Data Analysis : Apply the Hooft parameter in PLATON to detect twinning, common in triazole crystals due to pseudo-symmetry .

Q. How can computational docking studies predict the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Target Selection : Prioritize indole-binding enzymes (e.g., tryptophan hydroxylase) or triazole-sensitive kinases.
  • Docking Workflow :

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 6XYZ) using AutoDockTools.

Perform flexible docking with Lamarckian genetic algorithms (50 runs, 25 million evaluations).

Validate poses using MM/GBSA binding energy calculations (<−40 kcal/mol indicates high affinity) .

  • Contradiction Management : Compare results across multiple software (e.g., Glide, GOLD) to resolve false positives .

Q. What experimental designs can elucidate the role of the indole-propyl moiety in modulating bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified indole substituents (e.g., 5-fluoroindole) or shortened alkyl chains.
  • Assays : Test against cancer cell lines (e.g., MCF-7) via MTT assay (IC50 ≤ 10 µM suggests potency) and compare with control compounds lacking the indole group .
  • Statistical Analysis : Use ANOVA to confirm significance (p < 0.05) in activity differences between analogs .

Methodological Notes

  • Safety : While direct safety data for this compound is limited, handle indole derivatives under fume hoods due to potential toxicity. Waste should be neutralized before disposal .
  • Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in public repositories (e.g., Zenodo) to facilitate peer validation .

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